

Mechanistic & Functional Profiling of the Bioactive Dipeptide Lys-Tyr (KY)

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Compound of Interest

Compound Name: *H-Lys-Tyr-OH*

CAS No.: 35978-98-4

Cat. No.: B1337217

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Executive Synthesis

The dipeptide Lys-Tyr (KY) represents a high-value target in bioactive peptide research, characterized by its dual functionality as a potent Angiotensin-I-Converting Enzyme (ACE) inhibitor and a radical-scavenging antioxidant. Unlike complex polypeptides, KY's low molecular weight (311.38 Da) and specific amphiphilic structure—combining the cationic side chain of Lysine with the aromatic, phenolic ring of Tyrosine—optimize it for intestinal absorption via the PepT1 transporter system.

This guide provides a rigorous analysis of KY's molecular mechanisms, pharmacokinetics, and experimental protocols, moving beyond surface-level descriptions to explore the causality of its bioactivity.

Physicochemical Identity & Structural Logic

The bioactivity of Lys-Tyr is dictated by its specific stereochemical configuration. The N-terminal Lysine provides a positive charge (at physiological pH) that facilitates electrostatic initial docking, while the C-terminal Tyrosine is the functional "warhead" for both enzymatic inhibition and antioxidant activity.

Property	Value / Characteristic	Relevance to Bioactivity
Sequence	Lysine-Tyrosine (Lys-Tyr, KY)	Amphiphilic balance (Cationic/Hydrophobic).
Molecular Weight	311.38 g/mol	Ideal for paracellular or carrier-mediated transport (< 500 Da).
Isoelectric Point (pI)	~9.74	Net positive charge at physiological pH (7.4), aiding interaction with anionic pockets in enzymes.
Hydrophobicity	Moderate (Tyr contribution)	Critical for hydrophobic pocket entry in ACE active sites.
Solubility	High (Aqueous)	Facilitates formulation and bioavailability.

Primary Mechanism: ACE Inhibition

The most well-documented therapeutic application of Lys-Tyr is the inhibition of ACE (EC 3.4.15.1), a central component of the Renin-Angiotensin System (RAS).

Mechanistic Binding Topology

Lys-Tyr functions primarily as a competitive inhibitor. The inhibition is driven by a "lock-and-key" fit into the ACE active site, specifically the S1 and S2' subsites.

- **Zinc Chelation:** ACE is a metallopeptidase requiring a Zinc ion () for catalysis. The carbonyl oxygen of the peptide bond in KY, along with the carboxylate group of the C-terminal Tyrosine, coordinates with the ion, displacing the water molecule required for substrate hydrolysis.
- **Hydrophobic Interaction:** The aromatic ring of the C-terminal Tyrosine inserts into the hydrophobic pocket (S1 subsite) of ACE, interacting with residues Val518 and Phe527.
- **Electrostatic Anchoring:** The

-amino group of the N-terminal Lysine forms salt bridges with anionic residues (e.g., Glu384 or Asp415) near the active site mouth, stabilizing the inhibitor-enzyme complex.

Quantitative Efficacy (IC50)

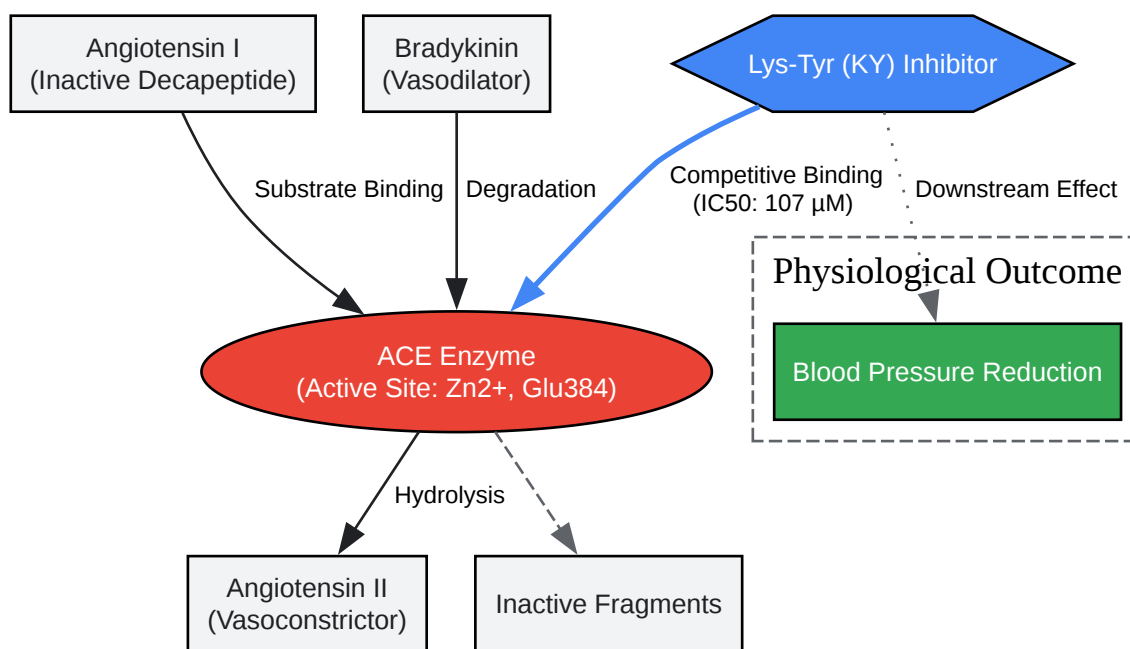
In comparative studies of rapeseed protein hydrolysates, Lys-Tyr demonstrated superior binding affinity compared to other fractions.

Peptide Sequence	Source	IC50 Value (ACE)	Mechanism Note
Lys-Tyr (KY)	Rapeseed / Synthetic	0.107 mM (107 μ M)	Strong competitive inhibition; high affinity due to C-term Tyr.
TF (Thr-Phe)	Rapeseed	0.810 mM	Lower affinity; lacks the cationic anchor of Lys.
Captopril	Synthetic Drug	\sim 0.02 μ M	Nanomolar potency (Benchmark).

Data Source: He et al., 2014 [1].

Pathway Visualization

The following diagram illustrates the competitive inhibition logic, highlighting the disruption of the Angiotensin I to II conversion.



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Figure 1: Mechanistic intervention of Lys-Tyr in the Renin-Angiotensin System. The peptide competitively occupies the ACE active site, preventing the formation of the vasoconstrictor Angiotensin II.

Secondary Functionality: Antioxidant Activity[1][2] [3][4][5][6]

Beyond ACE inhibition, KY exhibits significant antioxidant capacity. This is not merely a generic property but is chemically specific to the Tyrosine residue.

- **Proton Donation:** The phenolic hydroxyl group (-OH) on the Tyrosine ring acts as a hydrogen donor. It neutralizes free radicals (e.g., hydroxyl radicals[1] •OH) by donating a hydrogen atom, converting the radical into a stable molecule and the Tyrosine into a relatively stable phenoxy radical.
- **Radical Stabilization:** The resulting phenoxy radical is stabilized by resonance delocalization across the aromatic ring, preventing it from propagating further oxidative chain reactions.
- **Synergy:** The N-terminal Lysine improves solubility, allowing the peptide to function effectively in aqueous cellular environments compared to pure hydrophobic antioxidants [2].

Pharmacokinetics: Bioavailability & Transport[2]

For any peptide drug candidate, bioavailability is the hurdle. Lys-Tyr possesses attributes that bypass the common "peptide graveyard" of the GI tract.

PepT1 Transport

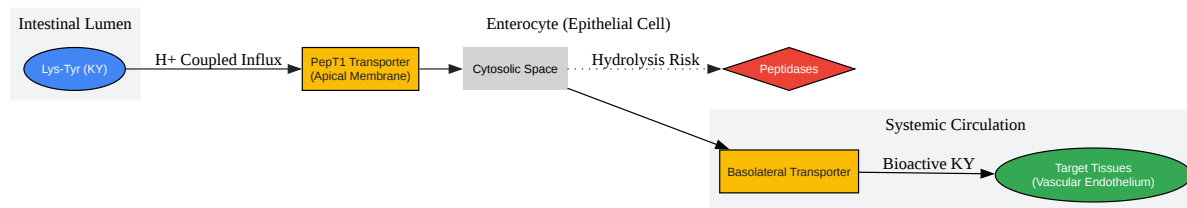
The intestinal proton-coupled peptide transporter 1 (PepT1 / SLC15A1) is the primary gateway for KY absorption.

- **Substrate Specificity:** PepT1 preferentially transports di- and tripeptides. KY fits the ideal substrate profile: a dipeptide with a hydrophobic C-terminus.
- **Mechanism:** Transport is proton-coupled (gradient).[2] KY is co-transported with protons into the enterocyte.
- **Stability:** While susceptible to cytosolic peptidases, the rapid transport rate of dipeptides often allows a fraction to reach the basolateral membrane intact [3].

Blood-Brain Barrier (BBB) Potential

While many peptides fail to cross the BBB, Tyrosine-containing small peptides utilize specific transport systems.

- **PTS-1 System:** Evidence suggests that small N-tyrosinated peptides can cross the BBB via the Peptide Transport System-1 (PTS-1).[3][4] While most efficient for Tyr-MIF-1, the physicochemical properties of KY (low MW, moderate lipophilicity) make it a candidate for carrier-mediated or passive transport, contributing to potential neuroprotective effects [4].



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Figure 2: Kinetic pathway of Lys-Tyr from ingestion to systemic circulation, highlighting the critical role of PepT1.

Experimental Protocols

Protocol A: High-Yield Purification from Rapeseed

Rationale: Isolating KY from natural sources is often more cost-effective than solid-phase synthesis for large-scale food applications.

- Hydrolysis:
 - Substrate: Defatted rapeseed protein isolate.
 - Enzyme: Alcalase or Thermolysin (Specificity for hydrophobic residues).
 - Conditions: pH 8.0, 50°C, 4 hours.
 - Control: Monitor Degree of Hydrolysis (DH) via OPA assay.
- Ultrafiltration:
 - Pass hydrolysate through a 3 kDa cut-off membrane. Collect the permeate (< 3 kDa).[5]
- Chromatography (Purification):

- Step 1: Sephadex G-15 Gel Filtration. Elute with deionized water. Collect fractions showing high ACE inhibitory activity.[5][6][7]
- Step 2: RP-HPLC. Column: C18 semi-preparative. Mobile Phase: Gradient of Acetonitrile (5-30%) with 0.1% TFA.
- Detection: Absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine aromatic ring).
- Validation:
 - Confirm sequence via ESI-MS/MS. Expected m/z: ~312.4

Protocol B: ACE Inhibition Assay (Spectrophotometric)

Rationale: The Cushman & Cheung method is the gold standard, modified here for high-throughput reliability.

- Reagents:
 - Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer (pH 8.3).
 - Enzyme: ACE (from rabbit lung), 0.1 U/mL.
 - Sample: Lys-Tyr solution (various concentrations).
- Procedure:
 - Pre-incubation: Mix 50 μ L Sample + 50 μ L Enzyme. Incubate at 37°C for 10 mins. Critical: Allows inhibitor to bind active site before substrate competition.
 - Reaction: Add 150 μ L HHL substrate. Incubate at 37°C for 30 mins.
 - Termination: Add 250 μ L 1M HCl.
 - Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously (15s). Centrifuge.

- Measurement: Transfer organic layer (containing Hippuric Acid) to a new tube. Evaporate heat/N₂. Redissolve in water. Measure Absorbance at 228 nm.
- Calculation:
 - Inhibition (%) =

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 - Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

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